molecular formula C10H14N2O2 B1340339 1-(3-Furoyl)piperidin-4-amine CAS No. 926210-83-5

1-(3-Furoyl)piperidin-4-amine

Cat. No.: B1340339
CAS No.: 926210-83-5
M. Wt: 194.23 g/mol
InChI Key: FFFQQRAYJATYKT-UHFFFAOYSA-N
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Description

1-(3-Furoyl)piperidin-4-amine is a heterocyclic organic compound that features a piperidine ring with a furan ring attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Furoyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with furoyl chloride under controlled conditions. One common method includes the following steps:

    Starting Materials: Piperidine and furoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Solvent: Anhydrous dichloromethane is often used as the solvent.

    Temperature: The reaction is typically conducted at room temperature.

    Purification: The product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Furoyl)piperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form piperidine derivatives with altered functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include substituted piperidines, furan derivatives, and various amine-substituted compounds .

Scientific Research Applications

1-(3-Furoyl)piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Furoyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furoyl)piperidin-4-amine: Similar structure but with the furoyl group attached at a different position.

    1-(3-Furoyl)piperidine: Lacks the amine group, leading to different chemical properties.

    4-(Furan-3-yl)piperidine: The furan ring is attached directly to the piperidine ring without the carbonyl group.

Uniqueness

1-(3-Furoyl)piperidin-4-amine is unique due to the presence of both the furan and piperidine rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9-1-4-12(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9H,1-2,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFQQRAYJATYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588190
Record name (4-Aminopiperidin-1-yl)(furan-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926210-83-5
Record name (4-Aminopiperidin-1-yl)(furan-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(furan-3-carbonyl)piperidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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